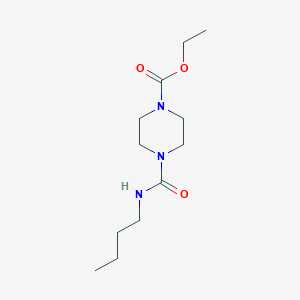

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O3 and a molecular weight of 257.33 g/mol . This compound belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities . Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets.

Méthodes De Préparation

The synthesis of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with butyl isocyanate and ethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques like column chromatography or recrystallization. Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale, with additional steps for purification and quality control .

Analyse Des Réactions Chimiques

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the modulation of various biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

Ethyl 1-piperazinecarboxylate: Similar in structure but lacks the butylcarbamoyl group, leading to different biological activities.

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group instead of an ethyl group, resulting in different chemical properties and applications.

tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino group, which imparts unique biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Activité Biologique

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with butylcarbamate and ethyl chloroformate. The process can be summarized as follows:

- Reactants : Piperazine, butylcarbamate, and ethyl chloroformate.

- Reaction Conditions : The mixture is stirred at room temperature, followed by heating to facilitate the reaction.

- Purification : The product is purified through column chromatography.

This method allows for the efficient production of the compound while maintaining a high yield.

Biological Activity

This compound exhibits several biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are key findings from various studies:

Antimicrobial Activity

A study investigated the antimicrobial properties of several piperazine derivatives, including this compound. The compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results indicate that this compound could serve as a potential lead compound for developing new antibiotics, especially in combating resistant strains.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory activity. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

-

In Vivo Study on Infection Models :

- A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.

- The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing dose-dependent efficacy.

-

Mechanistic Insights :

- Further investigations into the mechanism of action revealed that this compound disrupts bacterial cell wall synthesis, which is critical for bacterial survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Piperazine Ring : Provides a scaffold for interaction with biological targets.

- Butylcarbamate Group : Enhances lipophilicity, improving membrane penetration.

- Ethoxycarbonyl Group : Contributes to overall stability and bioavailability.

Propriétés

IUPAC Name |

ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-3-5-6-13-11(16)14-7-9-15(10-8-14)12(17)18-4-2/h3-10H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITXPOZBILCTCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCN(CC1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.